synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven methodology for the multi-step . This molecule is a valuable heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and materials science due to the wide range of biological activities associated with the benzoxazolinone core, including analgesic, antimicrobial, and anticonvulsant properties.[1][2][3][4] This document details a robust and logical synthetic pathway, commencing from the readily available starting material, 3-hydroxybenzoic acid. Each stage of the synthesis—nitration, reduction, esterification, cyclization, N-methylation, and final hydrolysis—is presented with detailed, step-by-step protocols, mechanistic insights, and justifications for key experimental choices. The guide is intended for researchers, chemists, and professionals in drug development seeking a reliable and scalable route to this important chemical entity.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process. The first stage focuses on the construction of the key intermediate, 4-amino-3-hydroxybenzoic acid. The second stage involves the protection of the carboxylic acid via esterification, followed by the crucial cyclization step to form the benzoxazolinone heterocyclic core. The final stage accomplishes the targeted N-methylation and subsequent deprotection (hydrolysis) to yield the final product.
Caption: High-level overview of the synthetic route.
Part 1: Synthesis of Key Intermediate: 4-Amino-3-hydroxybenzoic Acid
The foundational step in this synthesis is the preparation of 4-amino-3-hydroxybenzoic acid, a bifunctional molecule that serves as the direct precursor to the heterocyclic core. The chosen pathway begins with 3-hydroxybenzoic acid, leveraging established electrophilic aromatic substitution and reduction chemistry.
Step 1A: Nitration of 3-Hydroxybenzoic Acid
Mechanism & Rationale: This step employs electrophilic aromatic substitution to install a nitro group onto the benzene ring. The starting material, 3-hydroxybenzoic acid, contains two directing groups: a hydroxyl (-OH) group, which is an activating ortho-, para-director, and a carboxylic acid (-COOH) group, which is a deactivating meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) to the positions ortho and para to it. The 4-position, being para to the hydroxyl group, is sterically accessible and electronically favored, leading to the desired product, 4-nitro-3-hydroxybenzoic acid.[5]
Experimental Protocol: Synthesis of 4-Nitro-3-hydroxybenzoic Acid
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In a flask submerged in an ice-water bath, slowly add 10.0 g of 3-hydroxybenzoic acid to 40 mL of concentrated sulfuric acid with stirring until fully dissolved.
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Maintain the temperature below 10 °C. Prepare a nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate cooled flask.
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Add the nitrating mixture dropwise to the solution of 3-hydroxybenzoic acid over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
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The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Step 1B: Reduction of 4-Nitro-3-hydroxybenzoic Acid
Mechanism & Rationale: The nitro group is reduced to a primary amine using a classic Bechamp reduction with tin metal in concentrated hydrochloric acid.[6] This method is highly effective for aromatic nitro compounds and is tolerant of the carboxylic acid and hydroxyl groups. The reaction proceeds via the formation of a tin salt of the amino acid, which is then decomposed to liberate the free amine.[6] Catalytic hydrogenation using H₂/Pd-C is a viable, cleaner alternative.[7]
Experimental Protocol: Synthesis of 4-Amino-3-hydroxybenzoic Acid
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To a round-bottom flask, add the 4-nitro-3-hydroxybenzoic acid (10.0 g) from the previous step and 200 mL of concentrated hydrochloric acid.
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Heat the mixture on a water bath and add 30 g of granulated tin (Sn) in small portions.
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After the vigorous reaction subsides, continue heating for 1-2 hours until the reaction is complete (monitored by TLC).
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Cool the mixture. The double tin salt may precipitate out. Filter the precipitate.
-
Dissolve the precipitate in warm water and pass hydrogen sulfide (H₂S) gas through the solution to precipitate tin as tin sulfide (SnS₂). (Caution: H₂S is highly toxic. Perform in a well-ventilated fume hood).
-
Filter off the tin sulfide. Concentrate the filtrate by heating until crystals of the hydrochloride salt begin to form.
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Cool the solution to induce crystallization. Filter the hydrochloride salt and dissolve it in a minimum amount of warm water.
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Precipitate the free 4-amino-3-hydroxybenzoic acid by adding a concentrated solution of sodium acetate until the pH is approximately 4-5.
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Collect the product by filtration, wash with cold water, and recrystallize from hot water or dilute ethanol to yield the purified intermediate.[6]
| Parameter | Step 1A: Nitration | Step 1B: Reduction |
| Starting Material | 3-Hydroxybenzoic Acid | 4-Nitro-3-hydroxybenzoic Acid |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Sn metal, Conc. HCl |
| Solvent | Sulfuric Acid | Hydrochloric Acid / Water |
| Temperature | 0 - 10 °C, then RT | Reflux |
| Work-up | Ice quench, filtration | H₂S precipitation, neutralization |
| Typical Yield | 75-85% | ~60%[6] |
Part 2: Formation and Protection of the Benzoxazolinone Core
With the key precursor in hand, the next stage involves protecting the carboxylic acid to prevent unwanted side reactions during the subsequent N-methylation step. This is followed by the pivotal cyclization reaction to construct the desired heterocyclic ring system.
Caption: Workflow for protection and cyclization.
Step 2A: Esterification of 4-Amino-3-hydroxybenzoic Acid
Mechanism & Rationale: A standard Fischer esterification is employed. The carboxylic acid is reacted with excess methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This is a reversible equilibrium-driven reaction; using methanol as the solvent drives the reaction toward the ester product.
Experimental Protocol: Synthesis of Methyl 4-amino-3-hydroxybenzoate
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Suspend 4-amino-3-hydroxybenzoic acid (10.0 g) in 150 mL of methanol.
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Cool the suspension in an ice bath and slowly add 5 mL of concentrated sulfuric acid.
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Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
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Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3 x 100 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the methyl ester.
Step 2B: Cyclization to form the Benzoxazolinone Ester
Mechanism & Rationale: The formation of the 2-oxo-benzooxazole ring is achieved using 1,1'-Carbonyldiimidazole (CDI). CDI is an excellent and safe alternative to phosgene.[3][8] The reaction proceeds in two stages. First, the more nucleophilic amino group of the precursor attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule. The resulting intermediate then undergoes an intramolecular nucleophilic attack by the adjacent hydroxyl group on the newly formed carbonyl, which subsequently eliminates the second imidazole molecule and forms the stable, five-membered heterocyclic ring.[9]
Experimental Protocol: Synthesis of Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
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Dissolve Methyl 4-amino-3-hydroxybenzoate (5.0 g) in 100 mL of anhydrous tetrahydrofuran (THF).
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In a separate flask, dissolve 1.1 equivalents of CDI in 50 mL of anhydrous THF.
-
Add the CDI solution dropwise to the solution of the amino ester at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Part 3: Final N-Methylation and Hydrolysis
The final stage involves the installation of the methyl group onto the nitrogen atom of the benzoxazolinone ring, followed by the hydrolysis of the methyl ester to yield the target carboxylic acid.
Step 3A: N-Methylation of the Benzoxazolinone Ester
Mechanism & Rationale: This is a nucleophilic substitution reaction. The nitrogen atom of the benzoxazolinone is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form an amide anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) and displacing the iodide ion to form the N-methylated product. Performing this reaction on the ester protects the carboxylic acid from being deprotonated by the base, which would inhibit the desired N-alkylation.
Experimental Protocol: Synthesis of Methyl 3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
-
Dissolve the benzoxazolinone ester (4.0 g) in 80 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Heat the mixture to 50-60 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 3B: Saponification to the Final Product
Mechanism & Rationale: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester. A base, such as lithium hydroxide (LiOH), attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group, which is then protonated during the acidic work-up to yield the final carboxylic acid product.
Experimental Protocol: Synthesis of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid
-
Dissolve the N-methylated ester (3.0 g) in a mixture of THF (40 mL) and water (20 mL).
-
Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.
-
The precipitated product is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid.[10]
| Parameter | Step 3A: N-Methylation | Step 3B: Hydrolysis |
| Starting Material | Methyl 2-oxo-benzooxazole-5-carboxylate | Methyl 3-methyl-2-oxo-benzooxazole-5-carboxylate |
| Key Reagents | CH₃I, K₂CO₃ | LiOH·H₂O, HCl (work-up) |
| Solvent | DMF | THF / Water |
| Temperature | 50-60 °C | Room Temperature |
| Work-up | Aqueous extraction | Acidification, filtration |
| Final Product | N-methylated Ester | Target Carboxylic Acid |
Safety Precautions
-
Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Tin and HCl: The reaction of tin with concentrated HCl produces flammable hydrogen gas. Ensure the setup is well-ventilated and away from ignition sources.
-
Hydrogen Sulfide: H₂S is a highly toxic and flammable gas. This step must be performed in a certified, high-performance chemical fume hood.
-
Methyl Iodide: CH₃I is a toxic and carcinogenic substance. Handle only in a fume hood and wear appropriate gloves.
-
Solvents and Bases: Anhydrous solvents and strong bases (used for deprotonation) can be hazardous. Handle under an inert atmosphere where specified.
Conclusion
This guide outlines a logical, robust, and reproducible synthetic pathway for the preparation of 3-Methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid. By breaking the synthesis into three distinct stages—construction of the key aminophenol intermediate, protection and formation of the heterocyclic core, and final functionalization and deprotection—this methodology provides clear, actionable protocols. The strategic use of an ester protecting group and the selection of well-established, high-yielding reactions ensure the efficient and successful synthesis of the target compound, making it accessible for further research and development in medicinal chemistry and related fields.
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